

Confirming the Structure of Lanierone: A Comparative NMR Spectroscopy Guide

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Compound of Interest

Compound Name: *Lanierone*

Cat. No.: *B1212538*

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) spectroscopic data with established chemical shift ranges to confirm the structure of **Lanierone**, a naturally occurring pheromone. By presenting detailed data in a clear, comparative format and outlining standard experimental protocols, this document serves as a practical resource for the structural elucidation of similar organic molecules.

Lanierone, chemically known as 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one, is a molecule of interest due to its role as a pheromone for the pine engraver beetle and as a volatile component of saffron. Accurate structural confirmation is paramount for any further research or application. This guide utilizes predicted ^1H and ^{13}C NMR data as a powerful tool for this purpose, offering a robust methodology for spectral analysis and interpretation.

Comparative Analysis of NMR Data

To validate the structure of **Lanierone**, we compare its predicted ^1H and ^{13}C NMR chemical shifts with typical ranges for the constituent functional groups. The data is summarized in the tables below.

^1H NMR Data Comparison

Proton Type	Predicted Chemical Shift (ppm)	Typical Chemical Shift Range (ppm)
Vinylic H	6.1 - 6.8	4.5 - 7.0
Enol OH	5.0 - 6.0 (variable)	4.0 - 7.0 (broad)
Allylic CH ₃	1.8 - 2.0	1.6 - 2.6
Saturated CH ₃ (gem-dimethyl)	1.2 - 1.4	0.9 - 1.5

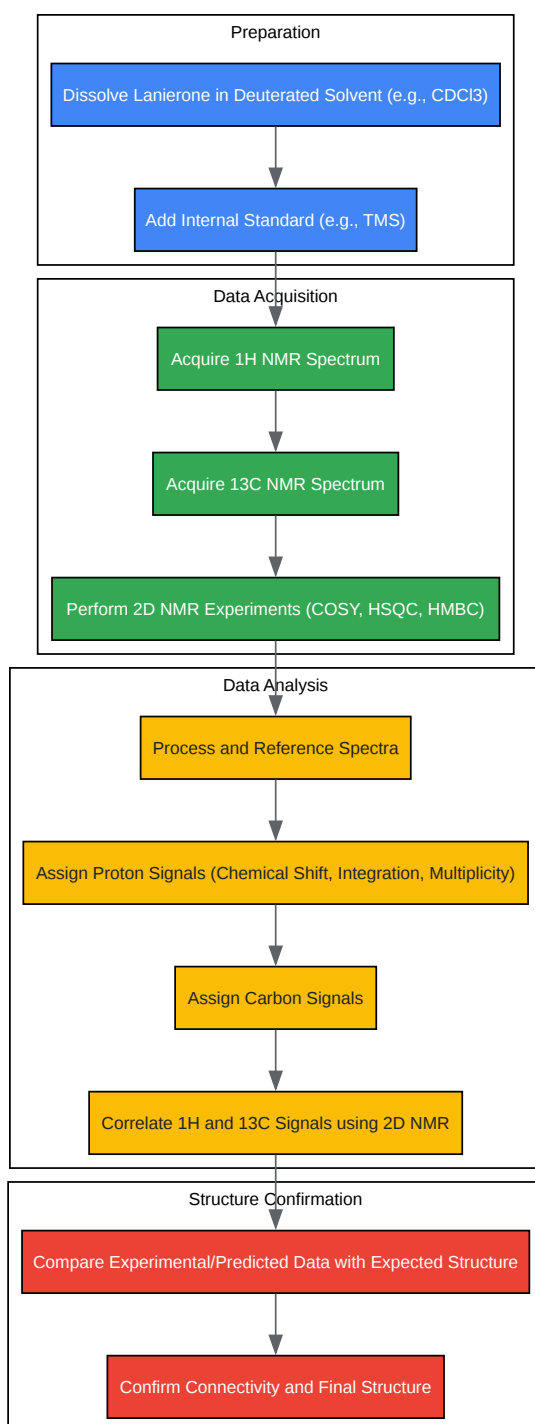
Note: The predicted chemical shift for the enolic hydroxyl proton can vary significantly based on solvent, concentration, and temperature.

¹³C NMR Data Comparison

Carbon Type	Predicted Chemical Shift (ppm)	Typical Chemical Shift Range (ppm)
Carbonyl C=O	180 - 190	170 - 210
Enol C-OH	145 - 155	140 - 160
Vinylic C=C	120 - 140	100 - 150
Quaternary C (gem-dimethyl)	40 - 50	30 - 50
Allylic CH ₃	15 - 25	15 - 30
Saturated CH ₃ (gem-dimethyl)	25 - 35	20 - 40

Workflow for Structural Confirmation

The process of confirming a chemical structure using NMR spectroscopy follows a logical progression of steps, from sample preparation to final data analysis. The following diagram illustrates this workflow.



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Workflow for NMR-based structural elucidation of **Lanierone**.

Experimental Protocols

The following are standard operating procedures for acquiring high-quality ^1H and ^{13}C NMR spectra.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of the **Lanierone** sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The choice of solvent is critical and should be inert to the sample and have minimal overlapping signals.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Spectroscopy

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse sequence is typically used.
 - **Number of Scans:** 8 to 16 scans are usually sufficient for a compound of this concentration.
 - **Relaxation Delay (d1):** A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
 - **Acquisition Time:** Typically 2-4 seconds.
 - **Spectral Width:** A spectral width of 10-12 ppm is generally sufficient to cover the entire proton chemical shift range.
- **Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the TMS signal at 0 ppm.

¹³C NMR Spectroscopy

- Instrument: The same high-field NMR spectrometer is used.
- Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
 - Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
 - Relaxation Delay (d1): A 2-second delay is standard.
 - Acquisition Time: Typically 1-2 seconds.
 - Spectral Width: A spectral width of 200-220 ppm is used to encompass the full range of carbon chemical shifts.
- Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0 ppm.

By following these protocols and comparing the acquired data with the provided tables and workflow, researchers can confidently confirm the structure of **Lanierone** and apply a similar methodology for the characterization of other novel compounds.

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